molecular formula C22H20N2O4S B2470714 N-(10-methyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)-2-phenylethanesulfonamide CAS No. 922136-33-2

N-(10-methyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)-2-phenylethanesulfonamide

Cat. No. B2470714
CAS RN: 922136-33-2
M. Wt: 408.47
InChI Key: DSXLOAOSZYKJDT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Synthesis Analysis

The synthesis of this compound involves a solution of methyl 10-methyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]thiazepine-8-carboxylate in THF, MeOH, and water .


Molecular Structure Analysis

The molecular formula of this compound is C16H14N2O3. The average mass is 282.299 Da.

Scientific Research Applications

Therapeutic Applications of Benzazoles

Benzazoles and their derivatives, including benzothiazoles, are notable for their wide range of biological activities, which span from cytotoxic and antiproliferative effects to potential therapeutic applications in treating diseases like cancer. The synthesis and modification of benzazoles have been a focal point in medicinal chemistry, aiming to develop new pharmacophores with enhanced biological activities (Rosales-Hernández et al., 2022).

Antifungal Properties of Benzothiazoles

The antifungal activities of benzothiazoles, particularly in compounds like voriconazole, have been extensively documented. Voriconazole demonstrates potent antifungal effects against a variety of fungi, showcasing its therapeutic potential in managing fungal infections. Its efficacy against species like Candida and Aspergillus positions it as a valuable drug in antifungal therapy (Espinel-Ingroff et al., 2004).

Cosmeceutical Concerns and Toxicities

The rise in cosmeceutical use has also raised concerns about the potential toxic effects of chemical additives used in these products. Research into the health-related adverse consequences of cosmeceuticals underscores the importance of understanding the toxicological profiles of these compounds to mitigate risks to human health. This includes studying the cytotoxic, genotoxic, and mutagenic potential of commonly used cosmeceutical compounds (Bilal & Iqbal, 2019).

Repurposed Drug Applications

Nitazoxanide, a drug with a broad spectrum of antimicrobial and antiviral activities, exemplifies how chemical compounds can be repurposed for various therapeutic applications. Its efficacy spans treating infections caused by bacteria, parasites, and viruses, highlighting the versatility of certain chemical structures in drug development (Bharti et al., 2021).

Mechanism of Action

The compound is a selective inhibitor of the Dopamine D2 receptor . It is used in the treatment of central nervous system disorders, including Tourette’s syndrome, bipolar disorder, hyperprolactinemia, tardive dyskinesia, Huntington’s chorea, psychosis, depression, or schizophrenia .

properties

IUPAC Name

N-(5-methyl-6-oxobenzo[b][1,4]benzoxazepin-8-yl)-2-phenylethanesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H20N2O4S/c1-24-19-9-5-6-10-21(19)28-20-12-11-17(15-18(20)22(24)25)23-29(26,27)14-13-16-7-3-2-4-8-16/h2-12,15,23H,13-14H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DSXLOAOSZYKJDT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=CC=CC=C2OC3=C(C1=O)C=C(C=C3)NS(=O)(=O)CCC4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H20N2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

408.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(10-methyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)-2-phenylethanesulfonamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.